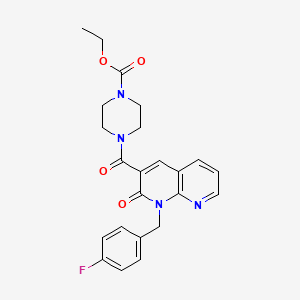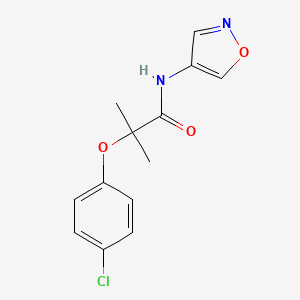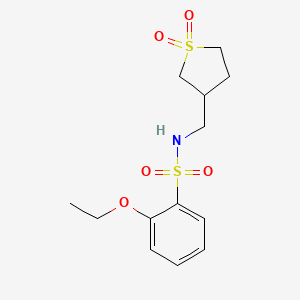![molecular formula C19H15BrN4OS B2993015 N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide CAS No. 501348-52-3](/img/structure/B2993015.png)
N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide
カタログ番号 B2993015
CAS番号:
501348-52-3
分子量: 427.32
InChIキー: FWQZLOWDHVYSIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide” is a complex organic compound. It contains a bromophenyl group, a methyltriazoloquinolinyl group, and an acetamide group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazoloquinoline ring system, a bromophenyl group, and an acetamide group. The bromine atom would add significant weight to the molecule, and the various ring systems could potentially allow for interesting interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom would likely make it relatively heavy for an organic compound. The various ring systems could influence its shape and how it interacts with other molecules .科学的研究の応用
Synthesis and Chemical Properties
- A notable pathway involves the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling methods, highlighting the diverse chemical reactions and potential modifications of triazoloquinoline derivatives for varied applications (Fathalla, 2015). The study underscores the potential of such compounds in creating a variety of amino acid derivatives linked to triazoloquinoxaline moieties, thereby extending their application in medicinal chemistry.
Pharmacological Investigations
- Pharmacological studies have explored the potential of triazoloquinoline derivatives as H1-antihistaminic agents. For instance, novel 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These findings indicate the therapeutic potential of these compounds as antihistamines with minimal sedative effects, providing a foundation for the development of new classes of H1-antihistamines (Alagarsamy et al., 2008).
Anticancer Activity
- Another significant area of research is the evaluation of anticancer activities of triazoloquinoline derivatives. A study on N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives demonstrated their positive inotropic activity, suggesting potential applications in treating cardiovascular diseases. This indicates the broad therapeutic potential of triazoloquinoline derivatives beyond antihistaminic effects, including cardiovascular health (Zhang et al., 2008).
Antimicrobial and Antifungal Activities
- Triazoloquinoline derivatives have also been investigated for their antimicrobial and antifungal activities. Compounds bearing the triazoloquinoline moiety have been synthesized and shown potent activity against a range of bacteria and fungi, highlighting their potential as new antimicrobial agents. This area of research is crucial in the development of new drugs to combat resistant strains of microbes (Ghosh et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-bromophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS/c1-12-10-17-22-23-19(24(17)16-5-3-2-4-15(12)16)26-11-18(25)21-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQZLOWDHVYSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![methyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2992934.png)
![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.4.1.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2992935.png)


![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B2992940.png)
![N-(benzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2992941.png)

![N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2992943.png)
![11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione](/img/structure/B2992945.png)


![N-(4-isopropylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2992951.png)

![N-(2-methylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2992954.png)